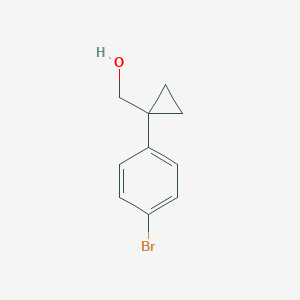

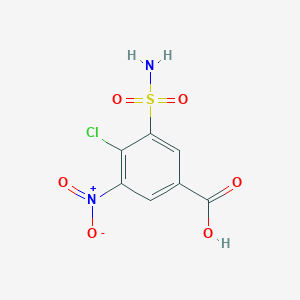

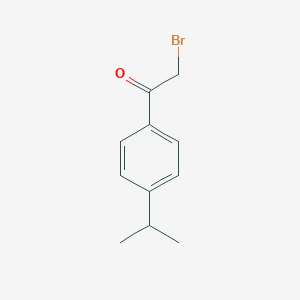

(1-(4-Bromophenyl)cyclopropyl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclopropylmethanols involves several steps, including reactions with TsOH to generate cyclopropylmethyl cations, leading to various products depending on the substituents and reaction conditions. For instance, Honda et al. (2009) explored the reaction behavior of cyclopropylmethyl cations derived from 1-phenylselenocyclopropylmethanols, highlighting the versatility of these reactions in generating functionalized compounds (Honda et al., 2009). Similarly, Wallace et al. (2009) detailed the scalable synthesis and isolation of stereoisomers of a closely related compound, demonstrating the practical aspects of synthesizing complex cyclopropyl-containing molecules (Wallace et al., 2009).

Molecular Structure Analysis

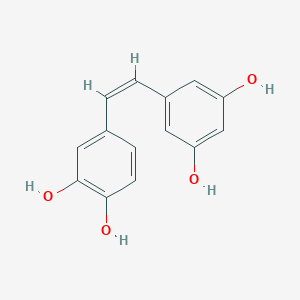

The crystal structure of related compounds, such as (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provides insights into the molecular structure of bromophenyl cyclopropyl methanols. For example, the analysis by Xin-mou (2009) confirmed the structure via X-ray crystallography, offering a glimpse into the spatial arrangement and bonding patterns characteristic of these molecules (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Cyclopropylmethanols undergo various chemical reactions, including methanolysis under acidic and basic conditions, leading to products such as 4-methoxycyclohexane and 3-methoxymethylcyclopentanone. These reactions, studied by Lim et al. (2002), underscore the reactivity and transformation potential of cyclopropylmethanols under different conditions (Lim et al., 2002).

Physical Properties Analysis

While specific data on (1-(4-Bromophenyl)cyclopropyl)methanol's physical properties are scarce, related studies on cyclopropylmethanols and bromophenol derivatives provide context. For instance, Boztaş et al. (2015) investigated the physical properties of bromophenol derivatives, which can offer indirect insights into the solubility, melting points, and stability of similar compounds (Boztaş et al., 2015).

Chemical Properties Analysis

The chemical properties of (1-(4-Bromophenyl)cyclopropyl)methanol, such as reactivity with nucleophiles and electrophiles, can be inferred from related studies on cyclopropenone oximes and their reactions with isocyanates, as explored by Yoshida et al. (1988). These studies shed light on the compound's potential for forming diverse chemical structures and its role as an intermediate in organic synthesis (Yoshida et al., 1988).

Applications De Recherche Scientifique

Enzyme Inhibition

(1-(4-Bromophenyl)cyclopropyl)methanol and its derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes. One study reported that bromophenol derivatives, incorporating cyclopropane moieties, displayed excellent inhibition effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and low micromolar inhibition against isoenzymes IX and XII (Boztaş et al., 2015).

Antitubercular Activities

Research has also been conducted on the use of (1-(4-Bromophenyl)cyclopropyl)methanol derivatives in the synthesis of compounds with antitubercular properties. For instance, a series of [4-(aryloxy)phenyl]cyclopropyl methanols were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some compounds showing promising results (Bisht et al., 2010).

Radical Cation Reactivity

The radical cations generated from cyclopropyl(4-methoxyphenyl)phenylmethanol have been studied for their reactivity. In acidic solutions, these radical cations show low reactivities, which is consistent with their structure leading to relatively unstable carbon-centered radicals upon bond cleavage (Bietti et al., 2006).

Synthesis of S1P1 Receptor Agonists

The synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the utility of (1-(4-Bromophenyl)cyclopropyl)methanol derivatives in medicinal chemistry. A scalable synthesis method for these isomers has been developed, proving their relevance in drug development (Wallace et al., 2009).

Mécanisme D'action

The mechanism of action of “(1-(4-Bromophenyl)cyclopropyl)methanol” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

“(1-(4-Bromophenyl)cyclopropyl)methanol” is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Relevant Papers

The relevant papers for “(1-(4-Bromophenyl)cyclopropyl)methanol” include studies on its synthesis, molecular structure , and potential applications . Please refer to the provided references for more detailed information.

Propriétés

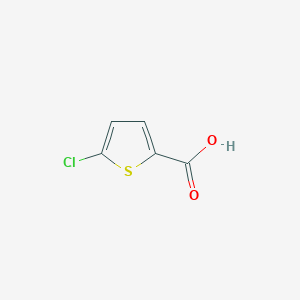

IUPAC Name |

[1-(4-bromophenyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJCMNWILCLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604158 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98480-31-0 | |

| Record name | [1-(4-Bromophenyl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-bromophenyl)cyclopropyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)